![molecular formula C23H28N4O3 B2947600 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1796969-53-3](/img/structure/B2947600.png)
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14N2O2 . It is used as a reactant in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines .
Synthesis Analysis
The synthesis of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” involves the cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .Molecular Structure Analysis
The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” consists of a benzoxazole ring attached to a piperidin-4-ol group .Chemical Reactions Analysis
As mentioned earlier, “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 . It has a predicted boiling point of 379.8±52.0 °C and a predicted density of 1.292±0.06 g/cm3 .Applications De Recherche Scientifique
Antimycobacterial Agents
Compounds containing the benzo[d]oxazol-2-yl moiety have been evaluated for their potential as antimycobacterial agents. Research has shown that these compounds exhibit promising activity against drug-sensitive, multidrug-resistant, and extensive-drug-resistant Mycobacterium tuberculosis. The compounds’ efficacy, coupled with low cytotoxicity against human lung fibroblast cells, underscores their potential in treating tuberculosis .
Organic Synthesis
The benzo[d]oxazol-2-yl group is used in organic synthesis, particularly in the preparation of 2-aminobenzoxazoles. These reactions typically involve cyclocondensation of aminophenols and amines, highlighting the versatility of the benzo[d]oxazol-2-yl group as a reactant in synthesizing heterocyclic compounds .
Chemical Separation Processes
In the field of chemical separation, benzo[d]oxazol-based ligands have been explored for their ability to selectively separate thorium and uranyl ions in different polar phases. This application is particularly relevant in the context of nuclear waste management and the recycling of actinides .
Molecular Dynamics Simulations
The benzo[d]oxazol-2-yl group has been incorporated into compounds used in molecular dynamics simulations to study protein-ligand interactions. These studies can provide insights into the binding sites and key interactions, which are crucial for the design of selective and potent drugs .
Drug Design
The structural features of benzo[d]oxazol-2-yl compounds make them suitable candidates for drug design. Their ability to form stable C–N bonds and undergo selective synthesis makes them valuable in creating novel pharmaceuticals .
Density Functional Theory (DFT) Studies
DFT studies have been conducted on benzo[d]oxazol-2-yl compounds to investigate their electronic structures and properties. Such studies are essential for understanding the reactivity and stability of these compounds, which can influence their applications in various fields .
Antimicrobial Activity
Research has indicated that benzo[d]oxazol-2-yl derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria that cause bronchitis. This suggests their potential use in developing new antimicrobial drugs .
Pharmacokinetics and ADME Prediction
The pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of benzo[d]oxazol-2-yl compounds have been predicted to assess their drug-likeness. This is a critical step in the drug development process to ensure that potential drugs have favorable properties for human use .
Propriétés
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-29-19-8-6-17(7-9-19)10-13-24-22(28)25-16-18-11-14-27(15-12-18)23-26-20-4-2-3-5-21(20)30-23/h2-9,18H,10-16H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVWMCMKBEHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.